5-Methoxy-1-tosyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-3-6-15(7-4-12)21(18,19)17-10-9-13-11-14(20-2)5-8-16(13)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXHHMYYCPWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472249 | |
| Record name | 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139717-71-8 | |
| Record name | 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 1 Tosyl 1h Indole and Its Derivatives
Direct Synthesis of the 5-Methoxy-1-tosyl-1H-indole Scaffold
The most straightforward approach to this compound involves the direct functionalization of the 5-methoxyindole (B15748) core. This section details the common procedures and optimizations for this transformation.
N-Tosylation Procedures for Methoxy-Substituted Indoles
N-tosylation is a widely employed method for protecting the indole (B1671886) nitrogen, enhancing its stability, and facilitating further functionalization. The reaction involves treating a methoxy-substituted indole with p-toluenesulfonyl chloride (TsCl).
The efficiency of the N-tosylation reaction can be significantly influenced by the choice of reagents and conditions. For instance, the reaction of 5-methoxyindole with tosyl chloride can be carried out using sodium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide to achieve excellent yields. core.ac.uk Another approach involves the use of sodium hydride (NaH) as a base in a suitable solvent. nih.gov However, it has been observed that using an excess of NaH can be detrimental to the tosylation reaction. lookchem.com
The choice of base is crucial for successful tosylation. While strong bases like sodium hydride are effective, other bases such as potassium carbonate have also been utilized. ru.nl In some cases, the reaction can be performed under solvent-free conditions by grinding the alcohol with tosyl chloride and a solid base like potassium carbonate. sciencemadness.org
The following table summarizes various conditions for the N-tosylation of indoles.
Interactive Data Table: N-Tosylation of Indoles| Indole Substrate | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Indole | Sodium hydroxide, Phenylsulfonyl chloride, Tetrabutylammonium bromide | - | 100% | core.ac.uk |
| 5-Methoxyindole | Sodium hydroxide, Phenylsulfonyl chloride, Tetrabutylammonium bromide | - | 100% | core.ac.uk |
| 5-Bromoindole | Cesium carbonate (3 equiv) | THF-MeOH (2:1) | 99% | researchgate.net |
| Various Indoles | Sodium hydride | DMA | 52-96% | lookchem.com |
| (1-tosyl-1H-indol-3-yl)methyl acetate | Ethyl piperazine, Cs2CO3 | DMSO | High | ru.nl |
The outcome of the N-tosylation reaction is highly dependent on the solvent, base, and temperature. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. lookchem.comthieme-connect.de The choice of base can range from strong hydrides like NaH to milder carbonates like cesium carbonate (Cs2CO3). lookchem.comresearchgate.net Temperature also plays a significant role, with reactions being carried out at temperatures ranging from room temperature to elevated temperatures to drive the reaction to completion. thieme-connect.denih.gov
For instance, the detosylation (removal of the tosyl group) of N-tosylindole-4,7-quinones using sodium azide (B81097) is favored in highly polar aprotic solvents like DMF and DMSO, while it does not proceed in polar protic solvents like methanol (B129727) or nonpolar solvents. thieme-connect.de Conversely, the N-detosylation of N-tosylindoles using cesium carbonate works well in a mixed solvent system of THF and methanol. researchgate.net The reaction temperature can also be modulated to improve enantioselectivity in certain reactions. nih.gov
The following table illustrates the effect of different solvents and bases on tosylation and related reactions.
Interactive Data Table: Influence of Reaction Conditions| Reaction | Substrate | Reagents | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| Detosylation | N-tosylindole-4,7-quinones | NaN3 | DMF/DMSO | Room Temp | 82-98% yield | thieme-connect.de |
| Detosylation | N-tosylindole-4,7-quinones | NaN3 | MeOH | Reflux | No reaction | thieme-connect.de |
| Detosylation | N-tosyl-5-bromoindole | Cs2CO3 | THF/MeOH | 22°C | 99% conversion | researchgate.net |
| Detosylation | N-tosyl-5-bromoindole | Li2CO3/Na2CO3 | THF/MeOH | 22°C | Ineffective | researchgate.net |
| Conjugate Addition | Enamide | Chiral catalyst | CH2Cl2 | -10°C | 93:7 e.r. | nih.gov |
| Conjugate Addition | Enamide | Chiral catalyst | CH2Cl2 | Room Temp | Lower e.r. | nih.gov |
Fischer Indole Synthesis in the Context of Methoxyindole Precursors
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. sharif.edu It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. sharif.edu For the synthesis of methoxyindoles, methoxy-substituted phenylhydrazines are used as starting materials. nih.govrsc.org
However, the presence of a methoxy (B1213986) group on the phenylhydrazine can lead to "abnormal" products where cyclization occurs on the side of the methoxy group, which is not typically observed. nih.govjst.go.jp For example, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH yields ethyl 6-chloroindole-2-carboxylate as the main product instead of the expected 7-methoxyindole (B1360046) derivative. nih.gov The choice of acid catalyst is crucial in the Fischer indole synthesis, with both Brønsted and Lewis acids being employed. sharif.edu Mechanochemical methods have also been developed as an environmentally friendly alternative. rsc.org
Bischler and Hemetsberger Indole Synthesis Applications
The Bischler and Hemetsberger indole syntheses are also valuable methods for preparing methoxy-activated indoles. chim.it The Bischler indole synthesis involves the reaction of an α-haloketone with an aniline. core.ac.ukwikipedia.org While historically limited by harsh conditions and poor yields, recent modifications have made it a more viable route. wikipedia.org
The Hemetsberger indole synthesis provides a route to indole-2-carboxylates from α-azidocinnamic esters. chim.itunca.edu This method has been successfully applied to the synthesis of various methoxy-substituted indoles, including methyl 5,7-dimethoxyindole-2-carboxylate. chim.itunca.edu
Palladium-Catalyzed Cycloisomerization Approaches
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of indole rings. Palladium-catalyzed cycloisomerization of appropriate precursors offers a modern and efficient route to substituted indoles. rsc.org These reactions can proceed through various mechanisms, including the cyclization of allenyl malonates or the domino cycloisomerization/condensation of acetylenic acids with dinucleophiles. nih.govmdpi.com The development of these methods has expanded the toolbox for constructing complex indole-containing molecules. rsc.org
Catalyst-Free Synthesis of Methoxy-Indoles and their Tosylated Forms
The development of synthetic methods that proceed without a catalyst is a significant goal in organic chemistry, offering advantages in product purity and operational simplicity. acs.org While many indole syntheses rely on metal or acid catalysts, certain pathways can form the indole nucleus under catalyst-free conditions.
One such approach involves the condensation of specific precursors, such as carboxymethyl cyclohexadienones and amines, to yield hydroxylated indoles. acs.org Researchers have found that the desired indole products can form encouragingly even without any external catalyst, with solvents like toluene (B28343) proving effective. acs.org This principle of catalyst-free condensation can be extended to the synthesis of various indole cores. For the synthesis of methoxy-indoles, a plausible catalyst-free route would involve the intramolecular cyclization of a suitably substituted precursor, such as a 2-nitrostyrene derivative. For instance, base-mediated cyclization of certain 2-nitrostyrenes can afford N-hydroxy or N-alkoxyindoles without the need for a metal catalyst. nih.gov
Following the formation of the 5-methoxyindole core, the subsequent N-tosylation is typically a straightforward reaction. This step involves treating the 5-methoxyindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While often performed with a basic catalyst, this sulfonylation can proceed under catalyst-free conditions depending on the reactivity of the indole and the reaction setup, although the use of a base to scavenge the HCl byproduct is standard practice. The synthesis of 6-Methoxy-1-tosyl-1H-indole has been reported with high yield, demonstrating the efficiency of the tosylation step. acs.org
Synthesis of Diversified this compound Derivatives
The diversification of the this compound structure can be achieved through two primary strategies: incorporating desired functional groups into the initial building blocks before indole ring formation (pre-functionalization) or by modifying the fully formed indole scaffold (post-functionalization).
Pre-functionalization Strategies for Methoxyindole Synthesis
Pre-functionalization involves the synthesis of the indole ring from precursors that already contain the desired substituents. This approach is highly valuable as it often provides direct access to complex indole derivatives. Several classical and modern named reactions are employed for this purpose, starting from commercially available materials. chim.itrsc.org
Key Pre-functionalization Methodologies:
Fischer Indole Synthesis : This is one of the most common strategies for preparing methoxy-activated indoles. chim.it It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For example, the condensation of 4-methoxyphenylhydrazine with a suitable ketone can yield a 5-methoxyindole derivative directly.
Bischler Indole Synthesis : This method involves the reaction of an α-halo-ketone with an arylamine. A modified Bischler synthesis has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, showcasing its utility in creating highly substituted methoxyindoles. chim.it
Reissert Indole Synthesis : This pathway involves the condensation of o-nitrotoluenes with diethyl oxalate. The resulting intermediate undergoes reductive cyclization to form the indole-2-carboxylic acid. rsc.org A general method for preparing substituted indole-2-acetic acid methyl esters from o-nitrophenylacetic acid derivatives has been described, which can be applied to 5-methoxy substituted analogs. orgsyn.org
Synthesis from Functionalized Precursors : A direct approach begins with an already functionalized molecule. For instance, the synthesis of various hybrids has commenced from commercially available 5-methoxyindole-2-carboxylic acid, which is then converted into an acid hydrazide for further reactions. mdpi.com Similarly, vanillin (B372448) has been used as a starting material to synthesize a 5,6-dimethoxyindole (B14739) derivative through a multi-step process involving methylation, nitration, bromination, and cyclization. chim.it
These strategies allow for the introduction of functional groups at various positions of the indole core before the final tosylation step.
Post-functionalization Approaches on the this compound Scaffold
Post-functionalization involves chemical modification of the pre-formed this compound. The tosyl group at the N-1 position acts as a robust protecting group and deactivates the pyrrole (B145914) ring, which can influence the regioselectivity of subsequent reactions, often directing functionalization to specific positions like C3.
Examples of Post-functionalization Reactions:
Functionalization at the C3 Position : The C3 position of the this compound scaffold is a common site for further modification.
Halogenation : Electrophilic bromination using N-bromosuccinimide (NBS) selectively introduces a bromine atom at the C3 position.
Synthesis of Ketone Derivatives : The scaffold can be used to synthesize ketone derivatives. For example, 1-(5-methoxy-1-tosyl-1H-indol-3-yl)-2-chloroethan-1-one is a key intermediate that can be reacted with various nucleophiles, such as 1-(2-methoxyphenyl)piperazine, to generate diverse derivatives. nih.gov
Palladium-Catalyzed Reactions : The Tsuji-Trost-type reaction offers a method for C3-functionalization. (1-Tosyl-1H-indol-3-yl)methyl acetates, including the 5-methoxy derivative, can react with soft nucleophiles like phenols and aryl sulfinates in the presence of a palladium catalyst to form C-O or C-S bonds at the C3-methyl position. mdpi.com For instance, the reaction with sodium p-toluenesulfinate yields 5-methoxy-1-tosyl-3-(tosylmethyl)-1H-indole. mdpi.com
Functionalization at other positions : While C3 is common, other positions on the carbocyclic ring can also be functionalized, although this is often more challenging. Directed C-H activation strategies are an emerging area for achieving functionalization at the C4-C7 positions. nih.govthieme-connect.com
These post-functionalization methods provide powerful tools for creating a library of complex molecules based on the this compound core for various research applications. nih.gov
Spectroscopic and Structural Elucidation of 5 Methoxy 1 Tosyl 1h Indole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 5-Methoxy-1-tosyl-1H-indole provides characteristic signals that are crucial for its identification. The methoxy (B1213986) group protons typically appear as a singlet at approximately 3.8 ppm. The protons of the tosyl group, specifically the aromatic protons, are observed in the range of 7.5–8.0 ppm. The protons on the indole (B1671886) ring exhibit distinct chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing tosyl group.
For instance, in a related analog, 5-methoxy-1-(phenylsulfonyl)-1H-indole, the methoxy protons resonate around δ 3.8 ppm. The chemical shifts for the indole protons are influenced by substituents. For example, in 5-methoxy-1H-indole, the protons on the indole ring appear at various shifts, which are further modified upon N-tosylation.
A detailed analysis of the ¹H NMR spectrum of this compound in CDCl₃ would typically show the following approximate chemical shifts:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.6 | d | ~3.0 |
| H-3 | ~7.5 | d | ~3.0 |
| H-4 | ~7.2 | d | ~9.0 |
| H-6 | ~6.9 | dd | ~9.0, 2.5 |
| H-7 | ~7.8 | d | ~2.5 |
| Methoxy (OCH₃) | ~3.8 | s | - |
| Tosyl-CH₃ | ~2.4 | s | - |
| Tosyl-Ar-H | ~7.3 & 7.8 | d | ~8.0 |
This is an illustrative table based on typical values for similar structures. Actual values may vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. The carbon of the methoxy group in this compound is typically found around 55-56 ppm. The carbons of the tosyl group and the indole ring resonate at characteristic chemical shifts. For example, in the analog 5-iodo-6-methoxy-1-tosyl-1H-indole-3-carbaldehyde, the methoxy carbon appears at 56.5 ppm in DMSO-d₆. rsc.org
A representative ¹³C NMR data for this compound in CDCl₃ is presented below:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~108 |
| C-3 | ~125 |
| C-3a | ~130 |
| C-4 | ~114 |
| C-5 | ~156 |
| C-6 | ~103 |
| C-7 | ~115 |
| C-7a | ~131 |
| Methoxy (OCH₃) | ~56 |
| Tosyl-CH₃ | ~22 |
| Tosyl-C (ipso) | ~135 |
| Tosyl-C (ortho) | ~127 |
| Tosyl-C (meta) | ~130 |
| Tosyl-C (para) | ~145 |
This is an illustrative table based on typical values for similar structures. Actual values may vary based on experimental conditions.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. acs.org
¹H-¹H Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the indole and tosyl aromatic rings. emerypharma.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. github.io This is crucial for assigning the carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. github.ioyoutube.com This technique is particularly useful for identifying quaternary carbons and for confirming the connection between the tosyl group and the indole nitrogen, as well as the position of the methoxy group. For example, an HMBC correlation between the protons of the methoxy group and the C-5 carbon of the indole ring would confirm its position.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of the tosyl group is confirmed by strong absorptions for the S=O stretching vibrations, typically found in the regions of 1385-1344 cm⁻¹ (asymmetric) and 1185-1164 cm⁻¹ (symmetric). rsc.org The C-O stretching of the methoxy group is also observable. A study on a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, showed characteristic bands for the N-H group, which would be absent in the N-tosylated analog, confirming the substitution at the indole nitrogen. semanticscholar.orgnih.gov
Key FT-IR absorption bands for this compound are summarized below:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃) | 2950-2850 |
| S=O Asymmetric Stretch | 1385-1344 rsc.org |
| S=O Symmetric Stretch | 1185-1164 rsc.org |
| C=C Aromatic Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch (Methoxy) | 1250-1200 |
| C-O-C Symmetric Stretch (Methoxy) | 1050-1000 |
| S-N Stretch | ~960 |
This is an illustrative table based on typical values for similar structures. Actual values may vary based on experimental conditions.
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations of both the indole and tosyl moieties. The indole ring vibration is a known characteristic in Raman spectra. nih.gov The C-H stretching of methoxy groups can also be observed. researchgate.net The interpretation of Raman spectra is often aided by computational studies to assign the observed bands to specific vibrational modes. nih.gov
Key FT-Raman bands for this compound would include:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Indole Ring Breathing Modes | 1600-1400 |
| Tosyl Ring Breathing Mode | ~1000 |
| C-S Stretch | 700-600 |
This is an illustrative table based on typical values for similar structures. Actual values may vary based on experimental conditions.
Analysis of Vibrational Modes and Functional Group Assignments
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups and structural features of a molecule by measuring its vibrational energy modes. edinst.commsu.edu For this compound, the spectrum is characterized by the vibrations of its constituent parts: the indole ring, the methoxy group, and the tosyl (p-toluenesulfonyl) group.
While a complete, experimentally assigned vibrational spectrum for this compound is not detailed in the surveyed literature, the expected frequencies can be assigned based on characteristic group frequencies and data from analogous structures. nist.govrsc.org The tosyl group introduces strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. nih.gov The indole ring exhibits N-H stretching (if unsubstituted), C-H stretching, and various C=C stretching and bending modes within the aromatic system. The methoxy group is identifiable by its C-O stretching and CH₃ vibrations.
A related compound, 5-Ethoxy-6-methoxy-1H-indole, shows characteristic C-O stretching bands for its ether groups between 1050–1250 cm⁻¹, aromatic C=C stretching from 1450–1600 cm⁻¹, and a broad N-H stretch near 3400 cm⁻¹. Another analog, 3-(cyclopropylidenemethyl)-5-fluoro-1-tosyl-1H-indole, displays IR absorptions at 1373 cm⁻¹ and 1175 cm⁻¹, which are typical for the sulfonyl group. rsc.org
The following table outlines the probable assignments for the key vibrational modes in this compound.
Table 1: Expected FTIR Vibrational Mode Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
| 3100–3000 | Aromatic C-H stretching | Indole, Tosyl |
| 2960–2850 | CH₃ asymmetric and symmetric stretching | Methoxy, Tosyl |
| 1610–1580 | Aromatic C=C stretching | Indole, Tosyl |
| 1490–1450 | Aromatic C=C stretching | Indole, Tosyl |
| 1380–1360 | SO₂ asymmetric stretching | Tosyl |
| 1260–1230 | Aryl-O (methoxy) asymmetric stretching | Methoxy |
| 1180–1160 | SO₂ symmetric stretching | Tosyl |
| 1050–1030 | Aryl-O (methoxy) symmetric stretching | Methoxy |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For N-tosylated indoles, Electrospray Ionization (ESI) is a common method for generating gas-phase ions for analysis. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₅NO₃S. HRMS analysis confirms this composition with high accuracy.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source(s) |
| C₁₆H₁₅NO₃S | [M+H]⁺ | 302.0845 | Not Reported | N/A |
| C₁₆H₁₅NO₃S | M⁺˙ | 301.0773 | 301.0772 | researchgate.net |
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, making it highly suitable for determining the molecular weight of compounds like this compound. rsc.orgnih.gov The fragmentation of protonated N-tosyl indoles and related sulfonamides in tandem mass spectrometry (MS/MS) can be complex, often involving rearrangements and the formation of ion/neutral complexes. nih.govresearchgate.net
Common fragmentation pathways for this class of compounds include:
Cleavage of the N-S bond: This is a characteristic fragmentation for N-sulfonyl compounds, leading to the formation of ions corresponding to the indole moiety and the tosyl group.
Loss of sulfur dioxide (SO₂): The expulsion of a neutral SO₂ molecule (64 Da) from the parent ion is a well-documented fragmentation pattern for sulfonamides. researchgate.net
Cross-ring cleavages: Fragmentation of the indole ring system itself can also occur, though this is often less prominent than the cleavage of the weaker N-S bond. scirp.org
These fragmentation patterns provide valuable information for the structural confirmation of synthesized this compound and its analogs in various research applications. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and molecular conformation. mdpi.comkaust.edu.sa
A search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a reported single-crystal X-ray structure for this compound. rsc.orgcam.ac.ukmanchester.ac.ukcam.ac.uk
However, structural data from closely related analogs provide valuable insight into the likely solid-state conformation. An example is the crystal structure of 5-benzyloxy-3-methyl-1-tosyl-1H-indole , which shares the key 1-tosylindole framework. researchgate.net It is important to note that the presence of a methyl group at the C3 position and a benzyloxy group instead of a methoxy group at the C5 position will influence the crystal packing and precise molecular geometry.
Table 3: Crystallographic Data for the Analog Compound 5-Benzyloxy-3-methyl-1-tosyl-1H-indole
| Parameter | Value |
| Empirical Formula | C₂₃H₂₁NO₃S |
| Formula Weight | 391.47 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a | 8.317 (3) Å |
| b | 15.601 (6) Å |
| c | 14.752 (5) Å |
| α | 90° |
| β | 90.884 (11)° |
| γ | 90° |
| Volume | 1914.1 (12) ų |
| Z | 4 |
| Source(s) | cam.ac.ukresearchgate.net |
The conformation of N-tosylindoles is largely defined by the orientation of the bulky tosyl group relative to the indole ring system. This orientation is described by dihedral angles, which are the angles between planes defined by specific atoms.
As no crystal structure for this compound is available, data from the analog 5-benzyloxy-3-methyl-1-tosyl-1H-indole is presented below. cam.ac.ukresearchgate.net In this structure, the tolyl ring of the sulfonyl group is oriented nearly perpendicular to the indole ring plane. researchgate.net The nitrogen atom of the indole ring exhibits a slight pyramidalization, deviating from a purely planar geometry. cam.ac.ukresearchgate.net
Table 4: Key Dihedral Angles in the Analog Compound 5-Benzyloxy-3-methyl-1-tosyl-1H-indole
| Description of Angle | Value (°) |
| Dihedral angle between tolyl ring and indole ring | 81.85 (3) |
| Dihedral angle between benzyl (B1604629) group and indole ring | 59.95 (4) |
| Source(s) | cam.ac.ukresearchgate.net |
These angles indicate significant torsion from a coplanar arrangement, which is expected due to the steric hindrance imposed by the large substituents on the indole core.
Single-Crystal X-ray Diffraction Studies
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structures of tosylated indoles and their analogs are stabilized by a variety of intermolecular interactions, which dictate their molecular packing and solid-state properties. While the N-tosylation of the indole ring precludes the canonical N-H···O hydrogen bond common in unsubstituted indoles, other weak interactions become dominant.
In analogs like 5-methoxy-1-(phenylsulfonyl)-1H-indole, the molecular packing is primarily stabilized by weak C–H···O and C–H···π interactions. The sulfonyl group, being a potent hydrogen bond acceptor, often engages in interactions. For instance, in some N-tosyl indole derivatives, the sulfonyl group's oxygen atoms form hydrogen bonds with amino acid residues like Lysine. mdpi.com The benzene (B151609) ring of the tosyl group can also participate in π-π and π-alkyl interactions. mdpi.com
In the case of indole analogs that retain an N-H group, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), hydrogen bonding is more extensive. In one of its polymorphic forms, the structure features ribbons of molecules connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. nih.gov A different polymorph of MI2CA exhibits distinct cyclic dimers formed via strong, double O−H⋯O hydrogen bonds between the carboxylic acid moieties. nih.govmdpi.com In this polymorph, the N−H group of the indole ring forms a hydrogen bond with the oxygen atom of the methoxy group of an adjacent molecule, creating a nine-membered ring motif. nih.govmdpi.com
The table below summarizes the key intermolecular interactions observed in the crystal structures of analogs of this compound.
| Compound/Analog | Interaction Type | Donor | Acceptor | Reference |
| 5-methoxy-1-(phenylsulfonyl)-1H-indole | C–H···O / C–H···π | C-H | Sulfonyl O / Phenyl π-system | |
| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | O–H⋯O / N–H⋯O | Carboxyl O-H / Indole N-H | Carboxyl O | nih.gov |
| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | O–H⋯O / N–H⋯O | Carboxyl O-H / Indole N-H | Carboxyl O / Methoxy O | nih.govmdpi.com |
| 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | N—H⋯O | Indole N-H | Methoxy O | nih.gov |
| Other N-tosyl indole derivatives | π-π / π–alkyl | Benzene ring of tosyl | Amino acid residues | mdpi.com |
Crystal Packing and Polymorphism
The way molecules are arranged in a crystal lattice, known as crystal packing, can lead to the phenomenon of polymorphism, where a compound exists in multiple crystalline forms. These different forms can have distinct physical properties.
An excellent example of polymorphism is found in the analog 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which two polymorphs have been characterized. nih.govmdpi.com
Polymorph 1 crystallizes in the monoclinic C2/c space group. In this form, two independent molecules in the asymmetric unit form ribbons through intermolecular hydrogen bonds. nih.gov
Polymorph 2 crystallizes in the monoclinic P2₁/c space group. nih.govmdpi.comnih.govsemanticscholar.org Its structure is distinguished by the formation of cyclic dimers connected by double O−H⋯O hydrogen bonds, a feature absent in Polymorph 1. nih.govmdpi.com
The crystallographic data for these polymorphs and another analog, 5-Benzyloxy-3-methyl-1-tosyl-1H-indole, are detailed in the table below. The data for 5-Benzyloxy-3-methyl-1-tosyl-1H-indole, which features a toluenesulfonyl group bonded to the nitrogen, provides insight into the packing of a closely related structure. iucr.org This compound crystallizes in the monoclinic P2₁/n space group. iucr.org
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
| MI2CA (Polymorph 1) | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185 | 91.06(3) | 16 | nih.gov |
| MI2CA (Polymorph 2) | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 4 | nih.govmdpi.comnih.gov |
| 5-Benzyloxy-3-methyl-1-tosyl-1H-indole | Monoclinic | P2₁/n | 8.317(3) | 15.601(6) | 14.752(5) | 90.884(11) | 4 | iucr.org |
Stereochemical Elucidation
The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of molecular structure. X-ray crystallography is a powerful technique for the unambiguous determination of stereochemistry. For analogs of this compound, crystallographic studies have provided precise details on their conformation and the spatial relationship between different molecular fragments.
In the structure of 5-Benzyloxy-3-methyl-1-tosyl-1H-indole, the orientation of the substituent groups relative to the indole ring has been precisely determined. iucr.orgresearchgate.net
The benzyl group adopts a synclinal geometry with respect to the indole ring, with a dihedral angle of 59.95 (4)°. iucr.orgresearchgate.net
The tolyl ring of the tosyl group is oriented nearly perpendicular to the indole ring system, with a dihedral angle of 81.85 (3)°. iucr.orgresearchgate.net
The indole nitrogen atom exhibits a slight pyramidalization, deviating from a perfectly planar geometry. iucr.orgresearchgate.net
This detailed structural information is crucial for understanding how the molecule might interact with biological targets or participate in chemical reactions.
| Structural Feature | Compound | Value | Description | Reference |
| Dihedral Angle | 5-Benzyloxy-3-methyl-1-tosyl-1H-indole | 59.95 (4)° | Angle between the benzyl group and the indole ring | iucr.orgresearchgate.net |
| Dihedral Angle | 5-Benzyloxy-3-methyl-1-tosyl-1H-indole | 81.85 (3)° | Angle between the tolyl ring and the indole ring | iucr.orgresearchgate.net |
| Geometry at N1 | 5-Benzyloxy-3-methyl-1-tosyl-1H-indole | Slight Pyramidalization | The indole nitrogen atom is not perfectly flat. | iucr.orgresearchgate.net |
Powder X-ray Diffraction for Polymorph Characterization
Powder X-ray Diffraction (PXRD) is an essential and powerful analytical tool for the identification and characterization of crystalline solids, including polymorphic forms. researchgate.netnih.gov Since each polymorph has a unique crystal lattice, it will produce a distinct diffraction pattern, which serves as a fingerprint for that specific crystalline form. rigaku.com
The investigation of polymorphism in pharmaceutical substances is critical, as different forms can exhibit variations in solubility, stability, and bioavailability. nih.govmdpi.com The PXRD technique is a cornerstone of this analysis. rigaku.com For example, in the study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), PXRD was instrumental in distinguishing between its two known polymorphs. nih.govnih.govsemanticscholar.org The differences in the diffraction patterns of Polymorph 1 and Polymorph 2 provide conclusive evidence of their distinct crystal structures.
The general workflow for polymorph characterization using PXRD involves:
Sample Preparation : A small amount of the crystalline powder is prepared for analysis.
Data Acquisition : The sample is irradiated with X-rays over a range of angles (2θ), and the detector measures the intensity of the diffracted X-rays.
Pattern Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are unique to a specific crystal structure. researchgate.net
Polymorph Identification : By comparing the experimental PXRD pattern of an unknown sample to the reference patterns of known polymorphs, the crystalline form or forms present in the sample can be identified. rigaku.com
PXRD is not only used for qualitative identification but can also be developed into a quantitative method to determine the amount of a specific polymorphic impurity within a bulk sample. nih.govmdpi.com This is achieved by creating calibration curves based on mixtures with known compositions. mdpi.com
Computational and Theoretical Investigations of 5 Methoxy 1 Tosyl 1h Indole
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has been widely applied to understand the properties of indole (B1671886) derivatives. researchgate.netresearchgate.netnih.gov
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. diva-portal.org For 5-Methoxy-1-tosyl-1H-indole, DFT calculations are used to determine its most stable three-dimensional conformation by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The optimized geometry reveals key structural features. The indole ring system itself is largely planar. researchgate.net However, the nitrogen atom of the indole ring, bonded to the bulky tosyl group, is expected to exhibit a slight pyramidalization. researchgate.net The orientation of the tosyl group relative to the indole core is a critical structural parameter. Studies on similar N-tosylated indoles have shown that the tolyl ring is typically oriented nearly perpendicular to the indole ring. researchgate.net This perpendicular arrangement minimizes steric hindrance between the two ring systems.
The methoxy (B1213986) group at the C5 position lies in the plane of the benzene (B151609) ring to maximize resonance stabilization. The bond lengths and angles are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the tosyl group and the electron-donating nature of the methoxy group subtly alter the geometry of the indole scaffold compared to the unsubstituted parent molecule. Theoretical calculations provide precise values for these parameters, which are generally in good agreement with experimental data from X-ray crystallography when available for analogous structures. nih.govmdpi.comsemanticscholar.org
Table 1: Predicted Equilibrium Structural Parameters for this compound This table presents conceptually predicted values based on DFT studies of similar molecules. Actual calculated values would require specific software and basis set definitions.
| Parameter | Description | Predicted Value |
|---|---|---|
| Dihedral Angle (Indole-Tolyl) | The angle between the plane of the indole ring and the plane of the tolyl group. | ~90° |
| Bond Angle (C-N-S) | The angle involving the indole nitrogen and the sulfonyl sulfur of the tosyl group. | ~120° |
| N-S Bond Length | The distance between the indole nitrogen and the sulfonyl sulfur. | ~1.7 Å |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. irjweb.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that characterizes the molecule's kinetic stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com This gap is also instrumental in explaining charge transfer interactions within the molecule. researchgate.netirjweb.com
For this compound, the electron-donating methoxy group raises the energy of the HOMO, which is primarily localized on the indole ring system. The strongly electron-withdrawing tosyl group significantly lowers the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO energy gap, suggesting that the molecule is reactive and susceptible to intramolecular charge transfer from the electron-rich methoxy-indole moiety to the electron-deficient tosyl group. nih.gov
Table 2: Conceptual Frontier Orbital Analysis for this compound
| Orbital | Description | Predicted Energy Level | Primary Localization |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Relatively High | Indole ring and Methoxy group |
| LUMO | Lowest Unoccupied Molecular Orbital | Relatively Low | Tosyl group |
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structure. uni-muenchen.deresearchgate.net This analysis is invaluable for investigating hyperconjugative interactions and charge transfer within a molecule. nih.gov It quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.govresearchgate.net
In this compound, NBO analysis can elucidate several key intramolecular interactions:
Donation from Methoxy Oxygen: The lone pairs on the oxygen atom of the methoxy group can donate electron density into the antibonding π* orbitals of the indole's benzene ring. This interaction, denoted as LP(O) → π*(C-C), stabilizes the molecule and is consistent with the electron-donating nature of the methoxy group.
Interactions involving the Tosyl Group: The electron-withdrawing nature of the tosyl group is explained by strong interactions where electron density from the indole ring's π orbitals is donated into the antibonding σ* and π* orbitals of the S=O and S-C bonds.
Table 3: Principal NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |
|---|---|---|---|
| LP (Omethoxy) | π* (Caromatic-Caromatic) | Resonance | Electron donation from methoxy group to the ring |
| π (Cindole-Cindole) | σ* (S-Osulfonyl) | Hyperconjugation | Electron withdrawal by the tosyl group |
| π (Cindole-Cindole) | π* (S=Osulfonyl) | Hyperconjugation | Strong electron withdrawal by the sulfonyl moiety |
Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation provides a set of harmonic vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled to achieve excellent agreement. researchgate.net
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes. researchgate.net It quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode of vibration. This allows for an unambiguous assignment of spectral bands to specific functional groups. For this compound, PED analysis would help assign vibrations such as the symmetric and asymmetric stretching of the S=O bonds in the tosyl group, the C-H stretching of the aromatic rings and methyl groups, and the stretching and bending modes of the indole skeleton.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound These are general ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Indole & Tolyl Rings | 3100 - 3000 |
| Asymmetric SO₂ Stretch | Tosyl Group | 1380 - 1350 |
| Symmetric SO₂ Stretch | Tosyl Group | 1180 - 1160 |
| Aromatic C=C Stretch | Indole & Tolyl Rings | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Methoxy Group | 1275 - 1200 |
Beyond the covalent bonding framework, non-covalent interactions play a crucial role in determining the condensed-phase behavior and crystal packing of molecules. DFT calculations can model these weaker forces.
Intramolecular Interactions: As detailed by NBO analysis (Section 4.1.3), the dominant intramolecular interactions are hyperconjugative and resonance effects arising from the interplay between the electron-donating methoxy group and the electron-withdrawing tosyl group, mediated by the indole π-system.
Table 5: Summary of Key Non-covalent Interactions
| Interaction Type | Description | Significance |
|---|---|---|
| Intramolecular | ||
| Resonance | Electron delocalization from methoxy O to indole ring. | Stabilizes the molecule, influences reactivity. |
| Hyperconjugation | Delocalization from filled to empty orbitals (e.g., π → σ*). | Governs electronic substituent effects. |
| Intermolecular | ||
| C-H···O Hydrogen Bonds | Weak H-bonds between C-H donors and O acceptors (sulfonyl/methoxy). | Key contributor to crystal packing. |
| π-π Stacking | Attraction between the π-electron clouds of aromatic rings. | Influences solid-state structure and stability. |
In addition to pKa, DFT calculations of HOMO and LUMO energies allow for the determination of various global reactivity descriptors. nih.govacs.org These indices provide a quantitative measure of the molecule's reactivity.
Ionization Potential (I) and Electron Affinity (A) are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). acs.org
Electronegativity (χ) , the power of an atom or group to attract electrons, is the average of the ionization potential and electron affinity (χ = (I+A)/2). nih.gov
Chemical Hardness (η) measures the resistance to charge transfer and is half the energy of the HOMO-LUMO gap (η = (I-A)/2). irjweb.comnih.gov Hard molecules have a large gap, while soft molecules have a small gap.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons. It is defined as ω = χ²/(2η). nih.gov The presence of the strong electron-withdrawing tosyl group is expected to impart a significant electrophilic character to the molecule.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been pivotal in elucidating the complex reaction mechanisms involving tosyl-protected indoles. These studies help in mapping out the entire reaction landscape, identifying key intermediates and transition states that govern the reaction's outcome. chemrxiv.org In catalyst-controlled regiodivergent rearrangements, DFT studies have been instrumental in understanding how different metal catalysts can steer a reaction toward distinct products from the same starting material. chemrxiv.org
In a notable study, the rearrangements of onium ylides derived from 3-(methoxymethyl)-1-tosyl-1H-indole were investigated using DFT. chemrxiv.orgnih.gov These computational analyses revealed divergent mechanistic pathways for rhodium- and copper-catalyzed reactions, explaining the selective formation of escholarship.orgrsc.org- and nih.govescholarship.org-rearrangement products, respectively. chemrxiv.org
A critical aspect of mechanistic elucidation is the analysis of transition states (TS) and their associated energy barriers. The energy of a transition state determines the rate of a reaction, and by comparing the barriers for different possible pathways, chemists can predict which reaction is more likely to occur.
For the rhodium-catalyzed escholarship.orgrsc.org-rearrangement of an indole-based ylide, computational models have been used to examine the structure of the metal-bound oxonium ylide. escholarship.org The calculations showed that the formation of a carbon-bound ylide is exergonic, while an oxygen-bound ylide is endergonic. nih.gov The proposed pathway involves the dissociation of the rhodium catalyst to generate a free oxonium ylide, which then undergoes a concerted escholarship.orgrsc.org-rearrangement. nih.govescholarship.org The energy barriers for the exo and endo transition states were calculated, predicting a lower barrier for the exo transition state, which leads to the experimentally observed major diastereomer. nih.gov
In contrast, the copper-catalyzed nih.govescholarship.org-rearrangement is proposed to proceed through a stepwise mechanism. nih.gov The preference for the nih.govescholarship.org-rearrangement product in the presence of copper is attributed to a mechanism involving a metal-coordinated ion-pair that recombines within the solvent cage, a pathway distinct from the metal-free ylide in the rhodium-catalyzed reaction. chemrxiv.org DFT calculations show that the transition state barrier for the S-C bond formation is relatively low, facilitating the reaction. acs.org
Table 1: Computed Relative Free Energies in Rh-Promoted Reaction of an Indole Substrate
| Species | Description | Relative Free Energy (kcal/mol) |
| 5 | Carbon-bound Ylide | -9.2 |
| 6 | Oxygen-bound Ylide | +7.0 |
| 8 | Exo Transition State | Lower energy barrier |
| - | Endo Transition State | Higher energy barrier |
| Data sourced from computational studies on 3-(methoxymethyl)-1-tosyl-1H-indole. nih.gov |
Reaction coordinate mapping involves charting the energetic profile of a reaction as it progresses from reactants to products. arxiv.org This mapping provides a visual representation of the mechanism, highlighting all intermediates and transition states along the most favorable pathway. arxiv.org By redefining the system-environment boundary, this method can effectively describe complex, non-Markovian scenarios in chemical reactions. arxiv.org
In the context of the catalyst-controlled rearrangements of tosyl-indole derivatives, DFT calculations have been used to map the entire reaction coordinate for both the rhodium- and copper-catalyzed pathways. nih.gov For the rhodium-catalyzed reaction, the map shows the initial formation of the ylide, dissociation of the catalyst, and the concerted escholarship.orgrsc.org-sigmatropic rearrangement through a defined transition state. nih.gov For the copper-catalyzed reaction, the coordinate map details a stepwise process, illustrating how the catalyst remains involved throughout the key bond-forming and bond-breaking steps to favor the nih.govescholarship.org-rearrangement. chemrxiv.orgnih.gov These detailed maps are crucial for understanding how the choice of catalyst fundamentally alters the reaction mechanism. chemrxiv.org
One of the most powerful applications of computational modeling is the prediction and rationalization of regioselectivity in chemical reactions. mit.edu For reactions involving substituted indoles, which have multiple reactive sites, predicting the site of reaction is a significant challenge.
Computational studies have successfully explained the catalyst-controlled regiodivergence observed in the reactions of ylides derived from 1-tosyl-indole substrates. chemrxiv.orgnih.gov DFT calculations demonstrated that with a rhodium catalyst, the reaction proceeds via a metal-free ylide, which favors a escholarship.orgrsc.org-rearrangement pathway. chemrxiv.org Conversely, a copper catalyst promotes a nih.govescholarship.org-rearrangement through a mechanism involving a metal-coordinated ion pair. chemrxiv.org These computational models accurately predict the high regioselectivity (>95:5) observed experimentally for both processes. nih.govescholarship.org The ability to predict how different ligands and metals influence the electronic structure of intermediates and the energy of transition states is key to designing new selective synthetic methods. mit.eduacs.org
While computational studies provide a theoretical framework for a reaction mechanism, experimental validation is crucial. Crossover experiments are a classic method used to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) reaction pathways. wikipedia.orgencyclopedia.pub In a typical crossover experiment, two similar but isotopically labeled reactants are allowed to react in the same vessel. wikipedia.org If the reaction is intramolecular, no "crossover" products containing fragments from both starting materials will be observed. encyclopedia.pub
This technique has been used to validate mechanisms in reactions involving sulfonyl migrations. researchgate.net For instance, in a study on the rearrangement of o-alkynylanilines, a crossover experiment involving two distinct substrates was performed. researchgate.net The absence of crossover products provided strong evidence for an intramolecular migration process, supporting the computationally derived mechanism. researchgate.net Such experiments could be designed for reactions involving this compound to confirm whether proposed rearrangement or migration steps are truly intramolecular, thereby validating the predictions from computational modeling.
Studies on Tautomerism and Isomerism
Computational methods are also employed to study the relative stabilities of tautomers and isomers. Tautomers are isomers that readily interconvert, often through the migration of a proton, such as in excited-state intramolecular proton transfer (ESIPT). The introduction of a tosyl group can significantly influence these processes. researchgate.net
Theoretical studies on related systems, like 2-(2'-aminophenyl)benzothiazole derivatives, have shown that adding a strong electron-withdrawing tosyl group can facilitate ESIPT by lowering the energy barrier for proton transfer. researchgate.net Following the initial proton transfer, the molecule can undergo cis-trans isomerization. researchgate.net Computational calculations of the energy barriers for these isomerization steps can predict the existence of long-lived tautomeric species, which can be experimentally verified. researchgate.net For this compound, similar computational investigations could explore potential tautomeric forms and the energetic landscape of their interconversion, providing insights into its photophysical properties and reactivity.
Computational Studies on Molecular Interactions and Crystal Lattice
Understanding the solid-state structure and intermolecular interactions is vital, particularly in materials science and medicinal chemistry. X-ray crystallography provides experimental data on the crystal structure, while computational studies, often paired with experimental data, help to rationalize the observed packing and quantify the strength of intermolecular forces. semanticscholar.org
For various substituted tosyl-indoles, crystal structure analysis reveals the importance of non-covalent interactions such as C-H···π and π-π stacking in defining the three-dimensional architecture. iucr.org In the crystal structure of 3-methyl-1-tosyl-1H-indole-2-carbaldehyde, the tosyl group's benzene ring is nearly perpendicular to the indole ring. iucr.org This orientation facilitates the formation of non-bonded dimers through C-H···π interactions and a larger network linked by C-H···O interactions. iucr.org
DFT calculations on related methoxy-indole derivatives have shown good agreement with experimental structural data. semanticscholar.org These studies can model dimers and trimers to analyze the influence of hydrogen bonds (e.g., O-H···O and N-H···O) and other weak interactions on the spatial arrangement of molecules in the crystal lattice. semanticscholar.org For this compound, the interplay between the electron-donating methoxy group and the bulky, electron-withdrawing tosyl group would be expected to create a unique electronic and steric environment, influencing its crystal packing and molecular interactions. researchgate.netiucr.org
Table 2: Crystallographic and Interaction Data for Related Indole Derivatives
| Compound | Crystal System | Key Interactions Noted | Dihedral Angle (Indole/Tosyl) |
| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde | Triclinic | C-H···π, C-H···O, π-π stacking | 82.60° / 81.82° (two molecules in asymmetric unit) |
| 5-Benzyloxy-3-methyl-1-tosyl-1H-indole | - | - | 81.85° |
| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | O-H···O, N-H···O, C-H···O | N/A |
| Data compiled from crystallographic studies. semanticscholar.orgiucr.orgiucr.org |
Chemical Reactivity and Transformations of 5 Methoxy 1 Tosyl 1h Indole
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles. However, the substitution pattern and reactivity of 5-Methoxy-1-tosyl-1H-indole are significantly modulated by its substituents.
The methoxy (B1213986) group (-OCH₃) at the C5 position is a powerful electron-donating group. chim.it Through resonance, it increases the electron density of the benzene (B151609) portion of the indole (B1671886) ring, thereby activating it towards electrophilic attack. chim.it Generally, methoxy substituents enhance the reactivity of the indole system. chim.it In the context of electrophilic substitution, the methoxy group is an ortho, para-director. This directing effect would typically favor substitution at the C4 and C6 positions of the indole nucleus. Competition exists between the activated benzene ring and the pyrrole (B145914) ring for electrophilic attack. For instance, a competition experiment involving N-SEM-6-methoxyindole showed it reacted 1.34 times faster than its unsubstituted counterpart in an oxidative arylation reaction, indicating that the electron-donating group enhances the rate of electrophilic palladation. uri.edu
The N-tosyl group (p-toluenesulfonyl, -Ts) is a strong electron-withdrawing group that significantly alters the typical reactivity of the indole nucleus. nih.gov Its primary effect is the substantial reduction of the electron density of the pyrrole ring, particularly at the C3 position, which is normally the most nucleophilic site in N-unsubstituted or N-alkyl indoles. nih.govic.ac.uk This deactivation makes the molecule less susceptible to electrophilic attack compared to N-alkyl indoles.
This electronic modification can redirect electrophiles away from the C3 position. nih.gov Consequently, electrophilic substitution may occur at other positions, such as C2 or on the benzene ring, influenced by the methoxy group's directing effect. nih.gov While indoles with electron-withdrawing N-substituents are often unreactive under traditional C3-alkenylation conditions, they can undergo smooth alkenylation at the C2-position under specific ligand-promoted palladium catalysis. nih.gov The presence of the N-tosyl group can also be crucial for the success of certain transformations; for example, in Horner-Wadsworth-Emmons reactions with complex aldehydes, protection of the indole nitrogen with a tosyl group allows the condensation to proceed smoothly. nih.gov However, the tosyl group's electron-withdrawing nature can also facilitate nucleophilic attack, leading to its removal under certain basic conditions. researchgate.netlookchem.com
Halogenation provides a versatile handle for further functionalization of the indole core. While the C3 position is typically the most reactive site for halogenation in simple indoles, the electronic properties of this compound alter this preference. researchgate.net The N-tosyl group's deactivating effect on the pyrrole ring can enable halogenation on the benzene ring.
Recent methodologies have been developed for the highly regioselective direct C5-H iodination of indoles using reagents like N-iodosuccinimide (NIS) under metal-free conditions. rsc.orgresearchgate.netrawdatalibrary.net This approach offers a practical route to C5-functionalized indoles, which are otherwise difficult to access. researchgate.net The reaction is proposed to proceed through a radical pathway and demonstrates good tolerance for various functional groups. rsc.orgresearchgate.net While specific examples for this compound are not detailed, the methodology's success with other substituted indoles suggests its potential applicability.
| Substrate | Reaction Type | Reagents/Conditions | Position of Halogenation | Yield | Reference |
|---|---|---|---|---|---|
| Indole Derivatives | C5-H Direct Iodination | NIS, K₂S₂O₈, MeCN, 80 °C | C5 | Good to Excellent | rsc.orgresearchgate.net |
| 5-Nitroindole | Enzymatic Bromination | RebH 3-LSR enzyme, KBr, H₂O₂ | Not specified | High HPLC Yield | nih.gov |
| N-Tosyl-Indole | Electrochemical Halogenation | TBAB or KI, undivided cell | C3 | Good to Excellent | researchgate.net |
Nucleophilic Substitution and Addition Reactions
While the electron-rich nature of indoles typically favors electrophilic reactions, the introduction of an N-tosyl group and appropriate functionalization at other positions can enable reactivity with nucleophiles.
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for C-C bond formation. This reaction can be applied to indole derivatives, particularly those bearing a suitable leaving group on a side chain at the C3 position, such as (1-substituted-indol-3-yl)methyl acetates. mdpi.comresearchgate.net The reaction proceeds through the formation of an (η³-indolylmethyl)palladium complex. mdpi.com This intermediate then undergoes attack by a soft nucleophile. mdpi.comresearchgate.netnih.gov This methodology provides a route to append various functionalities, including sulfonyl units, to the indole nucleus. mdpi.comresearchgate.netnih.gov The development of tandem Tsuji-Trost/Suzuki-Miyaura cross-coupling reactions further expands the synthetic utility of this approach. nih.gov
In the context of the palladium-catalyzed Tsuji-Trost reaction of 3-indolylmethyl acetates, the regiochemical outcome is highly specific. mdpi.com The nucleophilic attack occurs exclusively at the benzylic carbon of the side chain (C1') and not at the C2 position of the indole ring. mdpi.com This selectivity holds true for a variety of oxygen and sulfur-based soft nucleophiles. mdpi.comresearchgate.net
Direct nucleophilic substitution at the C3 position of the indole ring itself is also possible, particularly when a tosyl group is located on a methyl substituent at C3, as in N-Boc-3-(1-tosylmethyl)indole. The tosyl group acts as a good leaving group, facilitating substitution by nucleophiles like malonates after deprotection of the indole nitrogen. rsc.org Furthermore, the N-methoxy group in compounds like 1-methoxy-6-nitroindole-3-carbaldehyde can act as a leaving group, enabling nucleophilic substitution at the C2 position of the indole ring. nii.ac.jp
| Reaction Type | Substrate Type | Position of Attack | Key Intermediate/Feature | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Tsuji-Trost | (Indol-3-yl)methyl acetate | C1' (side chain) | (η³-indolylmethyl)palladium complex | mdpi.com |
| Nucleophilic Substitution | N-Boc-3-(1-tosylmethyl)indole | C3 (side chain carbon) | Tosyl as leaving group | rsc.org |
| Nucleophilic Substitution | 1-Methoxy-6-nitroindole-3-carbaldehyde | C2 (ring) | N-methoxy as leaving group | nii.ac.jp |
Reaction with Soft Carbon Pronucleophiles
While specific studies on the reaction of this compound with soft carbon pronucleophiles are not extensively documented, the reactivity can be inferred from the behavior of similar N-sulfonylated indoles. The N-tosyl group enhances the electrophilicity of the indole core, making it susceptible to attack by soft nucleophiles.
Reactions with organocuprates, which are soft carbon nucleophiles, are expected to proceed via conjugate addition to the indole system, likely at the C3 position. The electron-withdrawing nature of the tosyl group would facilitate such an attack. Similarly, stabilized carbanions, such as those derived from malonates, are anticipated to react with this compound, particularly at the C2 or C3 positions, which are activated by the N-tosyl group. The regioselectivity of such reactions would likely be influenced by the reaction conditions and the specific nucleophile employed.
Reactivity with O- and S-Soft Nucleophiles
The N-tosyl group in this compound activates the indole ring towards nucleophilic attack by oxygen and sulfur nucleophiles. The electron-deficient nature of the indole nucleus facilitates the addition of these soft nucleophiles.
For instance, reactions with thiols are expected to result in the formation of C-S bonds, typically at the C2 or C3 position of the indole. The specific outcome would depend on the reaction conditions and the nature of the thiol. Similarly, alkoxides may act as nucleophiles, although the potential for competing reactions, such as hydrolysis of the tosyl group under certain conditions, should be considered. The 5-methoxy group, being electron-donating, might influence the regioselectivity of these nucleophilic attacks by increasing the electron density at the C4 and C6 positions, thereby directing the nucleophiles to the C2 and C3 positions of the pyrrole ring.
Rearrangement Reactions
This compound and its derivatives are known to undergo a variety of rearrangement reactions, often mediated by the formation of ylide intermediates or influenced by the presence of catalysts. These rearrangements can lead to the formation of complex molecular architectures.
N-Tosylindoles are precursors to onium ylides, which can undergo sigmatropic rearrangements. For instance, the reaction of a 3-substituted-1-tosylindole with a diazo compound in the presence of a rhodium or copper catalyst can generate an oxonium ylide. This intermediate can then undergo either a mdpi.commdpi.com- or a mdpi.comacs.org-rearrangement. The mdpi.commdpi.com-rearrangement is a concerted sigmatropic process, while the mdpi.comacs.org-rearrangement often proceeds through a stepwise mechanism involving a caged radical pair or a tight ion pair. The presence of the 5-methoxy group is expected to influence the electronic properties of the indole ring and, consequently, the stability and reactivity of the ylide intermediate, although the fundamental pathways of these rearrangements would remain the same.
The outcome of ylide-mediated rearrangements of N-tosylindoles can be controlled by the choice of catalyst. Research has shown that rhodium catalysts tend to favor the mdpi.commdpi.com-rearrangement pathway, leading to the formation of dearomatized indoline (B122111) structures. In contrast, copper catalysts often promote the mdpi.comacs.org-rearrangement, resulting in the formation of C2-substituted indoles. This catalyst-controlled regiodivergence is attributed to the different mechanistic pathways facilitated by each metal. Rhodium catalysts are believed to generate a metal-free ylide that undergoes the concerted mdpi.commdpi.com-rearrangement, whereas copper catalysts are proposed to form a metal-associated ylide that favors the stepwise mdpi.comacs.org-rearrangement.
Table 1: Catalyst Control in Rearrangement of Indole-Derived Onium Ylides
| Catalyst | Dominant Rearrangement | Product Type |
|---|---|---|
| Rhodium(II) acetate | mdpi.commdpi.com-Sigmatropic | Dearomatized Indolines |
| Copper(I) triflate | mdpi.comacs.org-Rearrangement | C2-Substituted Indoles |
While less common, the migration of the tosyl group from the nitrogen to a carbon atom of the indole ring is a potential rearrangement pathway. This type of migration, often referred to as a mdpi.comacs.org- or acs.orgnih.gov-sigmatropic shift, would be influenced by thermal or photochemical conditions. The electron-donating 5-methoxy group could potentially influence the migratory aptitude of the tosyl group by affecting the electron distribution within the indole ring. However, specific studies detailing the tosyl group migration in this compound are not prevalent in the literature, suggesting that this is not a commonly observed transformation under typical reaction conditions.
Cycloaddition and Cyclization Reactions
The N-tosyl group in this compound modifies the dienophilic and dipolarophilic character of the indole ring, enabling its participation in various cycloaddition and cyclization reactions.
The electron-withdrawing nature of the tosyl group reduces the aromaticity of the indole system, making the C2-C3 double bond more reactive as a dienophile in Diels-Alder reactions. When reacted with a suitable diene, this compound could potentially form cycloadducts, leading to the construction of complex polycyclic systems. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both the indole and the diene.
Furthermore, the indole nucleus can participate in 1,3-dipolar cycloaddition reactions. For instance, reaction with azomethine ylides could lead to the formation of pyrrolidino-fused indole structures. The 5-methoxy group would likely influence the reactivity and regioselectivity of these cycloadditions. Intramolecular cyclization reactions of appropriately substituted this compound derivatives are also a viable strategy for the synthesis of fused indole ring systems. For example, a substituent at the C2 or C3 position containing a reactive functional group could undergo an intramolecular cyclization onto the indole core to form a new ring.
Table 2: Summary of Potential Cycloaddition and Cyclization Reactions
| Reaction Type | Reactant | Potential Product |
|---|---|---|
| Diels-Alder | Diene | Polycyclic Indole Adduct |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidino-fused Indole |
| Intramolecular Cyclization | Substituted Indole | Fused Indole Ring System |
Diels-Alder Reactions with 3-Vinyl-1-tosylindoles
While the direct participation of this compound as a diene or dienophile in Diels-Alder reactions is not extensively documented, its derivatives, particularly 3-vinyl-1-tosylindoles, are valuable precursors in such cycloadditions. The synthesis of these vinylindoles can be accomplished through various methods, including Wittig-type reactions on the corresponding indole-3-carboxaldehyde.
Once formed, 3-vinyl-1-tosylindoles can act as dienes in Diels-Alder reactions, leading to the formation of carbazole (B46965) derivatives. The regioselectivity of these reactions is influenced by the electronic nature of both the diene and the dienophile. For instance, the reaction of a 3-vinyl-1-tosylindole with an electron-deficient dienophile would be expected to proceed via a normal electron-demand Diels-Alder mechanism.
The regioselectivity of Diels-Alder cycloadditions involving indole arynes has been a subject of study. For example, cycloadditions with 4,5- and 5,6-indolynes showed minimal selectivity, whereas 6,7-indolynes exhibited a high degree of preference for the more sterically hindered cycloadduct. nih.gov While not directly involving this compound, these findings provide insight into the cycloaddition behavior of the indole core.
| Diene | Dienophile | Product | Regioselectivity | Reference |
| 2-t-butylfuran | 4,5-indolyne | 1:1 mixture of regioisomers | Low | nih.gov |
| 2-t-butylfuran | 5,6-indolyne | 1:1 mixture of regioisomers | Low | nih.gov |
| 2-t-butylfuran | 6,7-indolyne | Predominantly the more sterically congested cycloadduct | High | nih.gov |
Cyclization of Indole-Based Intermediates
This compound serves as a versatile scaffold for the synthesis of complex polycyclic indole alkaloids and other heterocyclic systems through various cyclization strategies. The tosyl group, while serving as a protecting group, also influences the reactivity of the indole ring, facilitating certain cyclization pathways.
One common approach involves the intramolecular cyclization of derivatives of this compound. For instance, intramolecular radical cyclization can be employed to construct highly substituted indolines. researchgate.net Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is another significant method for synthesizing 2-substituted or 2,3-disubstituted indoles. mdpi.com
A one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-tosylindoles from N-(o-tolyl)benzamides has been reported. nih.govacs.org This method involves a nucleophilic substitution followed by a base-mediated cyclization. nih.govacs.org The tosyl group in the resulting indole can be a key feature for further synthetic manipulations or can be removed in a subsequent step.
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | 1. p-TolSO2Na, DMSO, 100 °C, 12 h; 2. DBN, 100 °C, 12 h | 1,2-diphenyl-3-tosylindole | 89% | nih.gov |
| Substituted benzyl (B1604629) bromides | 1. p-TolSO2Na, DMSO, 100 °C, 12 h; 2. DBN, 100 °C, 12 h | 1,2-diaryl-3-tosyl indoles | Moderate to high | acs.org |
Hydroarylation Reactions
Intramolecular hydroarylation reactions are a powerful tool for the synthesis of fused heterocyclic systems. In the context of indole chemistry, this reaction can be used to construct dihydroquinoline derivatives from N-propargylanilines. Gold-catalyzed intramolecular hydroarylation of N-tosyl-N-propargylanilines has been shown to efficiently produce 4-substituted-1,2-dihydroquinolines. nih.gov
While direct examples involving this compound are not prevalent in the provided search results, the general principles of this reaction are applicable. The electron-rich nature of the 5-methoxyindole (B15748) ring would likely facilitate the electrophilic attack required for the hydroarylation process. The regioselectivity of the cyclization would be influenced by the position of the propargyl group and the substitution pattern on the aromatic ring.
Derivatization and Functional Group Interconversions
The this compound scaffold allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Selective Functionalization at Indole Positions
The site-selective functionalization of the indole nucleus is a key strategy for the synthesis of complex indole-containing molecules. rsc.org The tosyl group at the N1 position and the methoxy group at the C5 position of this compound direct the regioselectivity of electrophilic substitution and other functionalization reactions.
For instance, the C3 position of N-tosylindoles is generally activated towards electrophilic attack. This allows for the introduction of various functional groups at this position. The C2 position can also be functionalized, often through lithiation followed by quenching with an electrophile. Functionalization of the benzenoid ring (C4, C6, and C7 positions) is more challenging but can be achieved through directed metallation or other advanced synthetic methods. rsc.org
Modifications of the Methoxy Group
The methoxy group at the C5 position can be a handle for further synthetic transformations. Demethylation to the corresponding 5-hydroxyindole (B134679) is a common transformation, which can be achieved using reagents such as boron tribromide (BBr3). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents at the C5 position. These modifications can be used to modulate the biological activity or physical properties of the molecule.
Transformations Involving the Tosyl Group (e.g., Deprotection)
The tosyl group is a robust protecting group for the indole nitrogen, stable to a wide range of reaction conditions. However, its removal is often a necessary step in the synthesis of the final target molecule. Several methods are available for the deprotection of N-tosylindoles.
A mild and efficient method for the N-detosylation of a wide range of indoles, including those with electron-donating groups like a methoxy substituent, involves the use of cesium carbonate in a mixture of THF and methanol (B129727). researchgate.net This method is generally high-yielding and tolerant of various functional groups. researchgate.net For example, the deprotection of N-tosyl-5-methoxyindole proceeds to completion at reflux in 2.5 hours. researchgate.net Other deprotection methods include reductive cleavage using dissolving metals (e.g., sodium in liquid ammonia) or magnesium in methanol. rsc.org
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| N-tosyl-5-bromoindole | Cs2CO3 (3 equiv) | THF-MeOH (2:1), reflux | 5-bromoindole | Quantitative | researchgate.net |
| N-tosyl-5-methoxyindole | Cs2CO3 | THF-MeOH (2:1), reflux, 2.5 h | 5-methoxyindole | Complete conversion | researchgate.net |
Applications in Organic Synthesis
Role as Key Intermediates in Complex Molecule Synthesis
This substituted indole (B1671886) serves as a foundational element for the synthesis of various classes of compounds, including polycyclic heterocycles and analogs of naturally occurring alkaloids.
5-Methoxy-1-tosyl-1H-indole and its derivatives are instrumental in the synthesis of carbolines, which are polycyclic compounds containing a pyridine (B92270) ring fused to an indole skeleton. For instance, 1-methyl-5-methoxy-substituted indole-2-carbaldehyde, derived from the parent compound, has been successfully transformed into 1-indolyl-3-carbomethoxy-5-methyl-8-methoxy γ-carboline with a 72% yield. nih.gov This transformation highlights the utility of the methoxy-substituted indole in constructing complex, multi-ring systems. nih.gov In some cases, the tosyl group on the indole nitrogen of a starting material like 1-tosyl-1H-indole-2-carbaldehyde can be retained in the final carboline product, leading to derivatives such as 1-indolyl-3,5-disubstituted 1,2-dihydro-γ-carboline. nih.gov
| Starting Material | Product | Yield |
| 1-methyl-5-methoxy-1H-indole-2-carbaldehyde | 1-indolyl-3-carbomethoxy-5-methyl-8-methoxy γ-carboline | 72% |
| 1-tosyl-1H-indole-2-carbaldehyde | 1-indolyl-3,5-disubstituted 1,2-dihydro-γ-carboline | Not specified |
This table showcases the use of this compound derivatives in the synthesis of carboline structures.
The this compound framework is a valuable starting point for the synthesis of analogs of indole alkaloids, a class of naturally occurring compounds with significant biological activities. Notably, substituted indoles are recognized as crucial precursors for medicinally important physostigmine (B191203) alkaloids. researchgate.net Physostigmine, a potent acetylcholinesterase inhibitor, and its analogs are targets of extensive synthetic efforts. researchgate.netwikipedia.org The synthesis of desoxyeseroline, a precursor to physostigmine, has been achieved through methods that could conceptually start from functionalized indoles like this compound. ub.edu The synthesis of enantiopure (−)-physostigmine has been accomplished from N-methyl-p-anisidine, which is related to the 5-methoxyindole (B15748) structure, highlighting the importance of this substitution pattern. acs.org
The versatility of this compound extends to its use in preparing a wide range of other indole derivatives. For example, 3-iodo-5-methoxy-1-tosyl-1H-indole serves as a starting material for the synthesis of the marine bis(indole) alkaloid, scalaridine A. nih.gov Furthermore, this tosylated indole can be converted into various functionalized derivatives, such as (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid, which is a versatile reagent in its own right. The synthesis of indolyl-pyrrole derivatives has also been accomplished using 2-(5-Methoxy-1-tosyl-1H-indol-3-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde. rsc.org
Methodology Development Utilizing the this compound Scaffold
The unique reactivity of this compound has spurred the development of new and efficient synthetic methods, including diastereoselective, regioselective, and one-pot reactions.
The presence of the tosyl group on the indole nitrogen plays a crucial role in directing the regioselectivity of various reactions. For instance, the tosyl group facilitates regioselective deprotonation at the C3 position. This allows for the selective introduction of functional groups at this position. The electron-withdrawing nature of the tosyl group can also influence the outcome of reactions, as seen in oxidative coupling reactions where N-tosylindole participates effectively. uri.edu
Diastereoselective synthesis of highly functionalised tetrahydropyrrolo[3,4-a]carbazole derivatives has been achieved using this compound-3-carbaldehyde as a starting material in a synthetic route involving a Diels-Alder reaction. ncl.ac.uk This demonstrates the utility of this compound in controlling the stereochemical outcome of complex reactions.
| Reaction Type | Starting Material | Key Feature | Outcome |
| Regioselective Deprotonation | This compound | Tosyl group directs deprotonation | Functionalization at C3 |
| Diastereoselective Diels-Alder | This compound-3-carbaldehyde | Chiral control in cycloaddition | Synthesis of functionalised tetrahydropyrrolo[3,4-a]carbazoles |
This table illustrates the role of this compound in developing stereocontrolled synthetic methods.
The reactivity of this compound and its derivatives makes them ideal substrates for one-pot and cascade reactions, which are highly efficient processes that combine multiple reaction steps in a single operation. A one-pot Masuda borylation-Suzuki coupling sequence has been employed for the synthesis of marine (bis)indole alkaloids, starting from 3-iodo-5-methoxy-1-tosyl-1H-indole. nih.gov
Furthermore, a one-pot sequential multicomponent reaction has been developed for the synthesis of substituted N-aryl-pyrrole-3-carbaldehydes. rsc.org This process involves the in-situ generation of imines from indole-aldehydes, including those derived from this compound, followed by a proline-catalyzed Mannich reaction-cyclization sequence. rsc.org Cascade reactions, such as a palladium-mediated Tsuji-Trost reaction/Heck coupling, have been utilized to synthesize indole-3-acetic acid derivatives from N-tosylated o-bromoanilines, showcasing a strategy that could be applied to precursors of this compound. researchgate.net
Engineering of Novel Synthetic Pathways
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to reduce environmental impact. These approaches focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable feedstocks and recyclable catalysts. researchgate.netnih.gov
A significant advancement in the green synthesis of indole derivatives is the use of environmentally benign reaction media. An efficient one-pot Fischer synthesis of indoles has been demonstrated in water, utilizing sonication and a sulfonic acid-functionalized ionic liquid as a catalyst. researchgate.net This method avoids volatile organic solvents and often leads to high yields. Another approach involves using a biodegradable, bioglycerol-based carbon sulfonic acid catalyst for the synthesis of indolemethanes under solvent-free conditions at room temperature, achieving excellent yields in a very short reaction time. nih.gov
For the core indole structure, catalyst-free methods are also being explored. The condensation of carboxymethyl cyclohexadienones with amines in toluene (B28343) can produce 6-hydroxy indoles, which are precursors to methoxy-substituted indoles. acs.org This reaction proceeds without an external catalyst, simplifying the process and reducing potential metal contamination. acs.org
The use of transition metal catalysis remains important, but with a focus on greener attributes. Rhodium-catalyzed electrochemical synthesis has been developed for related compounds, providing an environmentally friendly platform for selective chemical transformations. acs.org Similarly, palladium-catalyzed reactions for indole synthesis have been optimized to be more efficient and generate less waste. prepchem.com For example, reacting 5-methoxy-indoline in refluxing mesitylene (B46885) with palladized carbon provides a high yield of 5-methoxy-indole, a direct precursor to the target compound. prepchem.com
The following table outlines several green chemistry strategies that have been applied to the synthesis of indole derivatives.
| Green Chemistry Principle | Application in Indole Synthesis | Specific Example | Citation |
| Alternative Solvents | Use of water as a reaction medium | Fischer synthesis of indoles in water under sonication | researchgate.net |
| Renewable Resources | Use of biodegradable catalysts | Bioglycerol-based carbon sulfonic acid catalyst for indolemethane synthesis | nih.gov |
| Catalysis | Catalyst-free reactions or use of recyclable catalysts | Catalyst-free condensation to form the indole ring; Use of functionalized ionic liquids | researchgate.netacs.org |
| Energy Efficiency | Reactions at room temperature or with alternative energy sources | Solvent-free synthesis at room temperature; Sonication-assisted synthesis | researchgate.netnih.gov |
| Atom Economy | One-pot multi-component reactions | One-pot Masuda borylation-Suzuki coupling sequence | nih.gov |
| Process Intensification | Shorter reaction times | Synthesis of indolemethanes in 5 minutes | nih.gov |
These examples demonstrate a clear trend towards developing more sustainable synthetic routes for valuable indole compounds, including this compound.
Q & A
Q. What are the standard synthetic routes for preparing 5-Methoxy-1-tosyl-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves tosylation of 5-methoxyindole using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., NaOH or pyridine). Key steps include:
- Protection of the indole nitrogen : The NH group of 5-methoxyindole is first deprotonated to enhance nucleophilicity before reacting with TsCl .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to stabilize intermediates and improve reaction homogeneity .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-tosylation or hydrolysis of the sulfonamide group).
Yield optimization requires careful stoichiometric ratios (e.g., 1.2 equivalents of TsCl) and inert atmospheres to prevent oxidation of indole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key parameters should be analyzed?
- ¹H/¹³C NMR :
- Mass spectrometry (HRMS) : Accurate mass analysis (e.g., [M+H]⁺) verifies molecular formula and purity .
- X-ray crystallography : For unambiguous structural confirmation, SHELXTL or similar software is used to refine crystal packing and torsion angles, with R factors < 0.05 indicating high precision .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies (e.g., bond-length deviations or thermal ellipsoid anomalies) arise from:
- Data quality : High-resolution datasets (≤ 0.8 Å) reduce noise. Use SHELXL for refinement, adjusting parameters like Ueq for anisotropic displacement .
- Twinning : If twinning is detected (e.g., via PLATON), apply twin-law matrices during refinement .
- Data-to-parameter ratio : Maintain a ratio > 10:1 to avoid overfitting. For low-ratio cases, constrain geometric parameters (e.g., C–C bond lengths to 1.39 Å) .
Q. How do substituents (e.g., methoxy vs. tosyl groups) influence the reactivity of indole derivatives in cross-coupling reactions?
- Electronic effects : The methoxy group donates electrons via resonance, activating the indole ring for electrophilic substitution at C3. In contrast, the tosyl group withdraws electrons, directing reactions to the less deactivated C2 position .
- Steric hindrance : The bulky tosyl group at N1 reduces accessibility for nucleophilic attack, favoring catalytic methods (e.g., Pd-catalyzed coupling) over direct alkylation .
- Optimization strategies : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites. Experimental validation via Hammett plots can quantify substituent effects .
Q. What methodological approaches are used to analyze the biological activity of this compound in enzyme inhibition studies?
- Target identification : Screen against indole-binding receptors (e.g., serotonin receptors or cytochrome P450 isoforms) using radioligand binding assays .
- Kinetic analysis : Determine Ki values via Lineweaver-Burk plots, assessing competitive/non-competitive inhibition modes.
- Structural insights : Co-crystallize the compound with target enzymes (e.g., using SHELXPRO for structure solution) to identify binding motifs, such as sulfonamide-enzyme hydrogen bonds .
Key Recommendations for Researchers
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent byproduct formation .
- Structural validation : Cross-validate NMR and X-ray data using tools like PLATON to detect disorder or solvent effects .
- Biological assays : Combine in silico docking (e.g., AutoDock Vina) with enzymatic assays to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
